[(4-Fluoro-2-methylphenyl)methyl](2-methylpropyl)amine
CAS No.: 1250409-03-0
Cat. No.: VC3076939
Molecular Formula: C12H18FN
Molecular Weight: 195.28 g/mol
* For research use only. Not for human or veterinary use.
amine - 1250409-03-0](/images/structure/VC3076939.png)
CAS No. | 1250409-03-0 |
---|---|
Molecular Formula | C12H18FN |
Molecular Weight | 195.28 g/mol |
IUPAC Name | N-[(4-fluoro-2-methylphenyl)methyl]-2-methylpropan-1-amine |
Standard InChI | InChI=1S/C12H18FN/c1-9(2)7-14-8-11-4-5-12(13)6-10(11)3/h4-6,9,14H,7-8H2,1-3H3 |
Standard InChI Key | GDFFBRUUILPRBQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)F)CNCC(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)F)CNCC(C)C |
[Introduction to (4-Fluoro-2-methylphenyl)methylamine](pplx://action/followup)
(4-Fluoro-2-methylphenyl)methylamine is a chemical compound with the CAS number 1250409-03-0. It is characterized by its molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound belongs to the class of amines, specifically arylalkylamines, which are known for their diverse biological activities and applications in pharmaceuticals and chemical synthesis.
Synthesis and Applications
While specific synthesis methods for (4-Fluoro-2-methylphenyl)methylamine are not detailed in the available literature, compounds of similar structures are often synthesized through reactions involving amines and halogenated aromatic compounds. The applications of such compounds can vary widely, including roles in pharmaceutical research and development, particularly in the design of drugs targeting specific biological pathways.
Biological Activity
Although specific biological activity data for (4-Fluoro-2-methylphenyl)methylamine is not readily available, compounds with similar structures have shown potential in various biological assays. For instance, fluorinated aromatic compounds are often explored for their ability to modulate enzyme activity or interact with specific protein targets, which can be crucial in drug discovery processes.
Research Findings
Research on compounds with similar structures to (4-Fluoro-2-methylphenyl)methylamine often focuses on their potential as inhibitors or modulators of biological pathways. For example, fluorinated compounds have been studied for their ability to enhance aqueous solubility and improve pharmacokinetic properties, which are essential considerations in drug development .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume